1-benzyl-3-iodo-5-nitro-1H-indazole
Overview
Description
1-benzyl-3-iodo-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H10IN3O2 and its molecular weight is 379.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiapoptotic agents based on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (22, YC-1) derivatives have been explored for the treatment of sepsis and septic shock. These compounds are effective inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis, suggesting potential therapeutic applications (Lien et al., 2002).
The synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), an important pharmaceutical target, has been successfully achieved through a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes (Palmieri et al., 2010).
1-Benzyl-3-(3-dimethylaminopropyloxy)indazole (benzydamine, 3) has been identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This discovery is significant for the development of treatments inhibiting platelet aggregation and potentially other cardiovascular diseases (Selwood et al., 2001).
Electroreduction research has been conducted on N-benzyl-N-nitrosoanthranilic acid to produce 1-benzyl-1,2-dihydro-3H-indazol-3-one, indicating a potential synthesis pathway for related indazole compounds (Marrosu et al., 1995).
Synthesis methods for N-benzylated indole-, indazole-, and benzotriazole-4,7-diones have been developed, demonstrating the versatility of these compounds in chemical synthesis (Marminon et al., 2007).
Properties
IUPAC Name |
1-benzyl-3-iodo-5-nitroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2/c15-14-12-8-11(18(19)20)6-7-13(12)17(16-14)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMYTOVQDDPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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